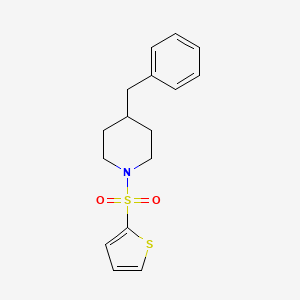

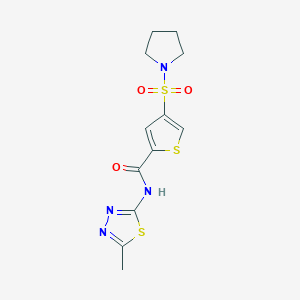

4-benzyl-1-(2-thienylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves various chemical strategies, including the use of polymer-bound precursors for the construction of substituted piperidin-4-one derivatives, as demonstrated by Barco et al. (1998) in their development of an efficient method on solid support (Barco et al., 1998). Additionally, Crich and Smith (2001) highlighted the utility of 1-benzenesulfinyl piperidine in activating thioglycosides, showcasing the versatility of piperidine derivatives in synthesis (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied, with Janani et al. (2020) characterizing 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and theoretical studies to provide insights into its geometrical parameters and vibrational assignments (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For instance, Arnold et al. (2003) discussed the nucleophile-promoted alkyne-iminium ion cyclizations involving piperidine derivatives, highlighting their reactivity in forming complex structures (Arnold et al., 2003).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as crystallinity and molecular conformation, have been detailed in studies like that of Naveen et al. (2007), who investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, to determine its crystal class and conformation (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties and reactivity of piperidine derivatives are influenced by their structural features. Sadeghzadeh et al. (2014) described a method for the radioiodination of derivatives, showcasing the compound's potential in medicinal chemistry applications (Sadeghzadeh et al., 2014).

Wissenschaftliche Forschungsanwendungen

Enzymatic Metabolism Studies

Compounds related to 4-benzyl-1-(2-thienylsulfonyl)piperidine have been investigated for their metabolic pathways. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves the oxidation to various metabolites, including a benzylic alcohol that further oxidizes to a benzoic acid. This study highlights the enzymatic pathways involved in the metabolism of complex molecules, contributing to the understanding of drug metabolism and the role of specific cytochrome P450 enzymes (Hvenegaard et al., 2012).

Chemical Synthesis and Reactivity

The reactivity of thiophene derivatives, which are structurally similar to 4-benzyl-1-(2-thienylsulfonyl)piperidine, has been explored in chemical synthesis. For example, 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the utility of these compounds in facilitating complex glycosylation reactions, crucial for the development of therapeutic agents (Crich and Smith, 2001).

Medicinal Chemistry and Drug Design

The synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives highlights their potential in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the therapeutic potential of sulfonyl piperidine derivatives in treating oxidative stress-related diseases and neurological disorders (Karaman et al., 2016).

Antimicrobial Applications

Derivatives of 4-benzyl-1-(2-thienylsulfonyl)piperidine have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate the synthesis of compounds with potential efficacy against bacterial and fungal pathogens, indicating the role of these derivatives in developing new antimicrobial agents (Khalid et al., 2016).

Corrosion Inhibition

Piperidine derivatives, including those related to 4-benzyl-1-(2-thienylsulfonyl)piperidine, have been studied for their corrosion inhibitive properties in industrial applications. These compounds offer protection for metals in acidic environments, suggesting their utility in materials science and engineering (Ousslim et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-1-thiophen-2-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,16-7-4-12-20-16)17-10-8-15(9-11-17)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLUOGSXMGXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(2-thienylsulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)